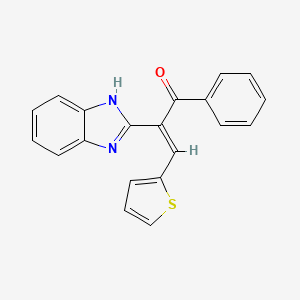
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one, also known as BTPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has been extensively studied for its potential applications in various fields. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has also been investigated for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Furthermore, 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has been shown to have antifungal activity against various fungal strains.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one is not completely understood. However, it has been proposed that 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one induces apoptosis in cancer cells by activating the caspase cascade. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one also inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes, leading to the induction of apoptosis in cancer cells. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one also inhibits the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one is its broad-spectrum anticancer and antifungal activity. This makes it a potential candidate for the development of new anticancer and antifungal drugs. However, one limitation of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of various cancers and fungal infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, the development of more soluble derivatives of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one could overcome its limitations in lab experiments.
Synthesis Methods
The synthesis of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 2-acetylthiophene in the presence of a base to form 2-(1H-benzimidazol-2-yl)-3-(2-thienyl)propenal. This intermediate is then reacted with benzaldehyde in the presence of a base to yield 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one.
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19(14-7-2-1-3-8-14)16(13-15-9-6-12-24-15)20-21-17-10-4-5-11-18(17)22-20/h1-13H,(H,21,22)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHFZJRGAWGWAF-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CS2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CS2)/C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5301457.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5301464.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B5301501.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)

![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5301537.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301538.png)
